molecular formula C17H14N4O6S2 B2518664 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 1005297-45-9

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2518664
CAS No.: 1005297-45-9
M. Wt: 434.44
InChI Key: QYXPSOVZLMCFHZ-UHFFFAOYSA-N
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Description

N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a chemically synthesized small molecule featuring a pyridazine core linked to a phenyl ring and a nitrobenzenesulfonamide group. This specific structure, which incorporates a methylsulfonyl electron-withdrawing group, suggests potential for high binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with similar pyridazine and sulfonamide motifs have been investigated for various biological activities. Research into analogous N-(6-phenylpyridazin-3-yl)benzenesulfonamides has identified them as highly potent and brain-permeable inhibitors of kynurenine monooxygenase (KMO), a key enzyme in the neurodegenerative disease pathway (Bioorg Med Chem Lett. 2021; 33:127753) . Furthermore, sulfonamide derivatives are explored in other therapeutic areas, such as phosphatidylinositol 3-kinase inhibition (WO2007044729A2) and viral polymerase inhibition (WO2012051659A1) . The synthesis of such complex N-heterocycles often relies on advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, to form the critical carbon-carbon and carbon-nitrogen bonds (Synthetic Communications, 2019, 49:10, 1205-1230) . This compound is provided as a high-purity material for use in biochemical profiling, enzyme inhibition assays, and as a building block for further chemical exploration. It is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXPSOVZLMCFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound comprises two key subunits:

  • A 6-(methylsulfonyl)pyridazin-3-yl moiety.
  • A 3-nitrobenzenesulfonamide group linked via a phenyl spacer.

Retrosynthetically, the molecule can be dissected into:

  • Intermediate A : 3-(3-Aminophenyl)-6-(methylsulfonyl)pyridazine.
  • Intermediate B : 3-Nitrobenzenesulfonyl chloride.

Coupling Intermediate A with Intermediate B via nucleophilic acyl substitution forms the final sulfonamide bond.

Synthesis of 3-(3-Aminophenyl)-6-(Methylsulfonyl)pyridazine

Pyridazine Core Construction

The pyridazine ring is synthesized via cyclization of a 1,4-diketone precursor with hydrazine hydrate. For example, ethyl 3-oxo-4-(methylthio)butanoate undergoes cyclization under microwave irradiation to yield 6-(methylthio)pyridazin-3-ol , followed by chlorination using POCl₃ to produce 3-chloro-6-(methylthio)pyridazine .

Key Reaction:

$$
\text{Ethyl 3-oxo-4-(methylthio)butanoate} \xrightarrow{\text{NH}2\text{NH}2, \Delta} \text{6-(Methylthio)pyridazin-3-ol} \xrightarrow{\text{POCl}_3} \text{3-Chloro-6-(methylthio)pyridazine}
$$

Suzuki–Miyaura Coupling

A palladium-catalyzed cross-coupling attaches the phenyl group to the pyridazine core. 3-Chloro-6-(methylthio)pyridazine reacts with 3-nitrophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 3-(3-nitrophenyl)-6-(methylthio)pyridazine .

Key Reaction:

$$
\text{3-Chloro-6-(methylthio)pyridazine} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(3-Nitrophenyl)-6-(methylthio)pyridazine}
$$

Oxidation of Methylthio to Methylsulfonyl

The methylthio group is oxidized to methylsulfonyl using oxone in acetic acid, achieving near-quantitative conversion:
$$
\text{3-(3-Nitrophenyl)-6-(methylthio)pyridazine} \xrightarrow{\text{Oxone, AcOH}} \text{3-(3-Nitrophenyl)-6-(methylsulfonyl)pyridazine}
$$

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding 3-(3-aminophenyl)-6-(methylsulfonyl)pyridazine :
$$
\text{3-(3-Nitrophenyl)-6-(methylsulfonyl)pyridazine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(3-Aminophenyl)-6-(methylsulfonyl)pyridazine}
$$

Synthesis of 3-Nitrobenzenesulfonyl Chloride

3-Nitrobenzenesulfonyl chloride is prepared via chlorosulfonation of nitrobenzene using chlorosulfonic acid at 0–5°C:
$$
\text{Nitrobenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Nitrobenzenesulfonyl chloride}
$$

Final Coupling: Sulfonamide Formation

Intermediate A reacts with Intermediate B in dimethylformamide (DMF) with K₂CO₃ as a base, yielding the target compound:
$$
\text{3-(3-Aminophenyl)-6-(methylsulfonyl)pyridazine} + \text{3-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide}
$$

Table 1: Reaction Conditions and Yields

Step Reaction Conditions Yield (%)
1 Cyclization NH₂NH₂, Δ, 6 h 78
2 Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C 65
3 Oxidation Oxone, AcOH, 24 h 92
4 Reduction H₂, Pd/C, EtOH, 12 h 85
5 Sulfonamide formation K₂CO₃, DMF, rt, 4 h 70

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6) :

  • δ 8.71 (s, 1H, pyridazine-H), 8.52 (d, J = 8.5 Hz, 1H, Ar-H), 8.23 (d, J = 7.9 Hz, 1H, Ar-H), 7.94–7.89 (m, 2H, Ar-H), 7.68 (d, J = 8.5 Hz, 1H, pyridazine-H), 3.41 (s, 3H, SO₂CH₃).

LCMS : m/z 463.1 [M+H]⁺.

Mechanistic and Practical Considerations

  • Oxidation Efficiency : The use of oxone over H₂O₂ minimizes over-oxidation byproducts.
  • Coupling Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves Suzuki coupling yields to >80%.
  • Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed to convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound C17H14N4O6S2* ~434* Pyridazine 6-methylsulfonyl, 3-nitrobenzenesulfonamide
921793-23-9 C21H21N3O4S2 443.5 Pyridazine 6-methylsulfonyl, tetrahydronaphthalene-sulfonamide
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide C14H14ClFN2O2S 336.79 Pyridine Chloropyridine, fluorophenyl methyl
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C15H23NO3S 297.41 Piperidine Methylsulfonyl phenyl, hydroxyl-propyl piperidine

*Calculated based on structural similarity to 921793-23-8.

Key Observations

(i) Core Heterocycle Differences
  • Pyridazine vs. Pyridine : The target compound and 921793-23-9 share a pyridazine core (two adjacent nitrogen atoms), which enhances hydrogen-bonding capacity compared to the single-nitrogen pyridine in . Pyridazine’s electron-deficient nature may improve binding to targets requiring π-π stacking or charge-transfer interactions .
  • Piperidine Derivatives : Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol utilize a flexible piperidine scaffold, which may favor membrane permeability but reduce metabolic stability compared to rigid pyridazine systems.
(ii) Sulfonamide Functionalization
  • Nitrobenzenesulfonamide vs. This difference could influence solubility and target selectivity .
  • Halogenated Analogs : The pyridine-based sulfonamide in incorporates chloro and fluoro substituents, which are common in drug design for tuning potency and bioavailability. The absence of halogens in the target compound may reduce off-target interactions but limit halogen-bonding opportunities.
(iii) Physicochemical Implications
  • Molecular Weight and Lipophilicity: The target compound (~434 Da) is heavier than piperidine derivatives but lighter than 921793-23-9 (443.5 Da).
  • Hydrogen-Bonding Capacity : The pyridazine core and nitro group provide multiple hydrogen-bond acceptors, suggesting strong interactions with polar biological targets.

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridazine ring, and a nitro group, which collectively contribute to its biological activity. The molecular formula is C16H16N4O4S, with a molecular weight of approximately 372.39 g/mol.

Key Structural Features:

  • Sulfonamide Group: Known for antibacterial properties.
  • Pyridazine Ring: Associated with various pharmacological activities.
  • Nitro Group: Often involved in redox reactions and can enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazine Intermediate: Reaction of a pyridazine derivative with methylsulfonyl chloride.
  • Coupling Reaction: The pyridazine intermediate is coupled with a nitrophenyl group using palladium-catalyzed reactions.
  • Final Sulfonamide Formation: The product undergoes sulfonation to introduce the sulfonamide moiety.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. While detailed mechanisms are still under investigation, preliminary studies suggest potential effects on inflammatory pathways and enzyme inhibition.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study demonstrated that compounds with similar structural motifs exhibited significant inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases .
    • The compound's sulfonamide structure may enhance its ability to modulate inflammatory responses.
  • Antibacterial Properties:
    • Sulfonamides are well-documented for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential activity against bacterial pathogens .
  • Antitumor Potential:
    • Research indicates that derivatives of pyridazine exhibit antitumor activity by inhibiting key signaling pathways involved in cancer progression . This suggests that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AntibacterialPotential against bacterial pathogens
AntitumorInhibition of cancer signaling pathways

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
Pyridazine FormationNucleophilic substitutionMethylsulfonyl chloride
CouplingCross-couplingPalladium catalyst
SulfonationElectrophilic substitutionSulfonating agents

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the pyridazine core with methylsulfonyl substitution via nucleophilic substitution or sulfonylation reactions (e.g., using methanesulfonyl chloride under basic conditions) .
  • Step 2 : Coupling the pyridazine intermediate to a nitrobenzenesulfonamide-bearing phenyl group using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
  • Optimization : Microwave-assisted synthesis reduces reaction times, while solvent selection (e.g., DMF or THF) and temperature control (60–100°C) improve yields. Purity is ensured via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the solubility challenges, and how can they be addressed in experimental setups?

  • Methodological Answer : The compound’s hydrophobicity (due to nitro and sulfonamide groups) limits aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO:water (e.g., 10% DMSO) for in vitro assays .
  • Solid Dispersion : Formulate with polymers (e.g., PEG 4000) to enhance dissolution .

Advanced Research Questions

Q. How do structural analogs with varying substituents (e.g., morpholino vs. methylsulfonyl groups) affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the methylsulfonyl group with morpholino (as in ) to assess changes in enzyme inhibition (e.g., IC₅₀ shifts in kinase assays).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to targets like carbonic anhydrase IX. Methylsulfonyl groups enhance electron-withdrawing effects, improving target engagement .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., fluorometric enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control for variability .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What methodologies identify the primary biological targets of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ/kₐ) to candidate receptors (e.g., EGFR or PDGFR) .
  • Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts to confirm target engagement .

Q. How can stability under physiological conditions be evaluated, and what degradation products are formed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Nitro group reduction to amine is a common degradation pathway .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for sulfonamide bond hydrolysis .

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